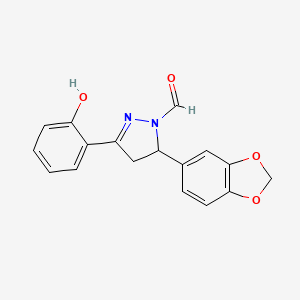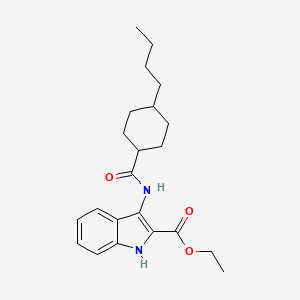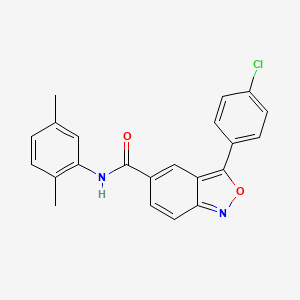![molecular formula C24H22N2O2S B14999390 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B14999390.png)
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid . The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings, leading to the formation of sulfoxides and epoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and epoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole and furan rings can engage in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- **N-(5-METHYL-3-ISOXAZOLYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
- **N-(3-METHYLPHENYL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
Uniqueness: N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-PHENYLFURAN-2-YL)PROPANAMIDE is unique due to the combination of its thiazole and furan rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C24H22N2O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C24H22N2O2S/c1-17-6-5-7-18(14-17)15-21-16-25-24(29-21)26-23(27)13-11-20-10-12-22(28-20)19-8-3-2-4-9-19/h2-10,12,14,16H,11,13,15H2,1H3,(H,25,26,27) |
InChI Key |
OZWZWOROGIKWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(pyridin-3-yl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14999318.png)

![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-cyclopentylpropanamide](/img/structure/B14999324.png)
![3-Methoxy-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14999327.png)
![N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14999345.png)
![4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14999356.png)
![N-(3,5-difluorobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B14999363.png)
![2-(benzylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999366.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B14999372.png)

![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
![Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999393.png)
